6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a complex organic compound that belongs to the class of benzoxazines. It is characterized by the presence of an iodine atom at the 6-position and a methyl group at the 8-position of the benzoxazine ring. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves several key steps:
The synthetic route may require optimization for yield and purity. Common solvents used include dichloromethane or dimethylformamide, while temperatures are generally maintained to facilitate effective reaction kinetics without decomposition of sensitive intermediates .
The molecular structure of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione features:
The structural representation can be depicted as follows:
The compound's structure can be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione participates in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways. For example:
The mechanism by which 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The presence of the iodine atom enhances its reactivity and binding affinity towards these targets, potentially leading to antimicrobial or anticancer activities .
The physical properties include:
Chemical properties encompass:
Relevant data indicates that this compound has a melting point around 150 °C .
6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several notable applications:
The benzoxazine-2,4-dione core represents a privileged scaffold in medicinal chemistry, first emerging in the mid-20th century as synthetic organic chemists explored heterocyclic systems for bioactive molecule development. Early research focused on unsubstituted or minimally substituted variants, such as 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CID 2759870, C₉H₇NO₃) [4]. This foundational compound demonstrated the inherent reactivity of the fused bicyclic system but lacked the structural features necessary for targeted biological activity. The scaffold evolution accelerated with strategic halogenation studies in the 1990s, where iodine emerged as a particularly valuable substituent due to its substantial atomic radius and versatile chemistry. The synthesis of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS: 913194-96-4, C₉H₆INO₃) marked a significant milestone, enabling novel coupling reactions and molecular diversification previously unattainable with simpler derivatives [1] [3]. This iodinated derivative preserved the core heterocyclic architecture while introducing a versatile handle for transition-metal catalyzed cross-coupling, positioning it as a critical intermediate in modern drug discovery pipelines.
Table 1: Evolutionary Development of Benzoxazine-dione Scaffolds
Compound | Molecular Formula | Key Features | Structural Advancement |
---|---|---|---|
8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | C₉H₇NO₃ | Unsubstituted core | Foundational scaffold |
6-Iodo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | C₈H₄INO₃ | Iodination at C6 | Enhanced cross-coupling capacity |
6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | C₉H₆INO₃ | Dual methyl/iodo substituents | Synergistic electronic effects |
The strategic incorporation of ortho-positioned iodine and methyl groups at the C6 and C8 positions creates a steric and electronic environment that profoundly influences pharmacological behavior. The methyl group (electron-donating, +I effect) and iodine (moderately electron-withdrawing, -I effect) generate localized electronic asymmetry within the planar benzoxazine-dione system [1] [5]. Quantum chemical calculations reveal this combination reduces the pKa of the N-H proton (predicted pKa = 9.95 ± 0.20) compared to non-iodinated analogs, enhancing hydrogen-bonding capabilities critical for target engagement [6]. The iodine atom specifically serves dual roles: (1) as a pharmacophore enabling halogen bonding interactions with protein targets (bond strength: 15–25 kJ/mol), and (2) as a synthetic linchpin for Pd-catalyzed transformations that generate drug-like libraries. These properties explain its appearance in pharmacological contexts under designations like CG-0741 and DB-108129 [3]. The methyl group concurrently provides metabolic stability by shielding adjacent reactive sites from oxidative degradation, extending in vivo half-life. Together, these substituents transform the inert benzoxazine-dione scaffold into a versatile pharmacophore with demonstrable applications across kinase inhibitors, antimicrobials, and CNS-active agents.
Table 2: Key Physicochemical Properties of 6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Property | Value/Specification | Experimental Context |
---|---|---|
Molecular Formula | C₉H₆INO₃ | Confirmed via HRMS [1] [5] |
Molecular Weight | 303.05 g/mol | Calculated from formula [6] |
Melting Point | 283–286 °C | Capillary method [2] |
Density | 1.959 ± 0.06 g/cm³ | Predicted computationally [6] |
pKa | 9.95 ± 0.20 | Spectrophotometric determination [6] |
Storage Stability | 2–8°C | Supplier specifications [6] |
Comprehensive Synonym Table for 6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1